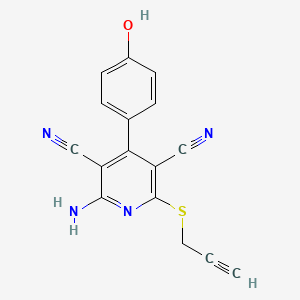

2-Amino-4-(4-hydroxyphenyl)-6-(2-propynylsulfanyl)-3,5-pyridinedicarbonitrile

Description

2-Amino-4-(4-hydroxyphenyl)-6-(2-propynylsulfanyl)-3,5-pyridinedicarbonitrile is a pyridine derivative characterized by a central pyridine ring substituted with amino, dicarbonitrile, 4-hydroxyphenyl, and 2-propynylsulfanyl groups. Its molecular formula is C₁₅H₉N₅OS, with a molecular weight of 214.25 g/mol (CAS: 315249-12-8) . It is synthesized via a multicomponent reaction involving aldehydes, malanonitrile, and thiols under catalytic conditions (e.g., porcine pancreatic lipase (PPL) in ethanol at 40°C) .

Properties

CAS No. |

6032-89-9 |

|---|---|

Molecular Formula |

C16H10N4OS |

Molecular Weight |

306.3 g/mol |

IUPAC Name |

2-amino-4-(4-hydroxyphenyl)-6-prop-2-ynylsulfanylpyridine-3,5-dicarbonitrile |

InChI |

InChI=1S/C16H10N4OS/c1-2-7-22-16-13(9-18)14(12(8-17)15(19)20-16)10-3-5-11(21)6-4-10/h1,3-6,21H,7H2,(H2,19,20) |

InChI Key |

BPFGDSJAQPAOPZ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-hydroxyphenyl)-6-(2-propynylsulfanyl)-3,5-pyridinedicarbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the amino, hydroxyphenyl, propynylsulfanyl, and dicarbonitrile groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-hydroxyphenyl)-6-(2-propynylsulfanyl)-3,5-pyridinedicarbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The nitrile groups can be reduced to amines.

Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the nitrile groups may produce primary amines.

Scientific Research Applications

2-Amino-4-(4-hydroxyphenyl)-6-(2-propynylsulfanyl)-3,5-pyridinedicarbonitrile has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or activator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-hydroxyphenyl)-6-(2-propynylsulfanyl)-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The 4-hydroxyphenyl group in the target compound may enhance interactions with biological targets (e.g., enzymes or receptors) due to hydrogen bonding from the hydroxyl moiety. 2-Propynylsulfanyl at position 6 introduces a reactive alkyne group, enabling click chemistry modifications. This contrasts with benzylsulfanyl (in 5a/5b), which adds bulk and hydrophobicity .

Synthetic Pathways :

- The target compound and analogs like 5a/5b are synthesized via PPL-catalyzed reactions, yielding 80–90% isolated products . Derivatives with hydroxyethylsulfanyl (e.g., compounds) require additional purification steps (e.g., TLC) due to polar functional groups .

Physicochemical Properties: The hydroxyphenyl group increases water solubility compared to thiophen-2-yl or cyanophenyl analogs. However, 2-propynylsulfanyl reduces solubility relative to hydroxyethylsulfanyl derivatives .

Functional Analogues

Compounds with similar pharmacological profiles but divergent structures include:

- The target compound’s 4-hydroxyphenyl group may mimic adenosine’s ribose moiety .

Research Findings and Data Tables

Antimicrobial Activity

Thermal and Spectral Properties

Biological Activity

2-Amino-4-(4-hydroxyphenyl)-6-(2-propynylsulfanyl)-3,5-pyridinedicarbonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H12N4OS

- Molecular Weight : 284.33 g/mol

- CAS Number : 1513-69-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to act as an inhibitor for specific enzymes and receptors involved in disease processes. The presence of the hydroxyl and amino groups enhances its binding affinity to target sites.

Biological Activities

-

Antimicrobial Activity :

- Studies have shown that derivatives of pyridine compounds exhibit significant antimicrobial properties. The presence of the sulfanyl group may enhance this activity by disrupting microbial cell membranes.

-

Anticancer Properties :

- Research indicates that similar compounds have shown promise in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways.

-

Anti-inflammatory Effects :

- Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction in cytokine levels |

Case Studies

- Antimicrobial Efficacy : A study involving various derivatives of pyridine compounds demonstrated that those containing the sulfanyl group exhibited enhanced antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a promising alternative for treating resistant infections.

- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that treatment with this compound led to a reduction in cell viability by approximately 70% at a concentration of 10 µM over 48 hours. This effect was linked to the activation of caspase pathways, suggesting a mechanism through which the compound induces apoptosis.

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in a significant decrease in paw edema compared to control groups. This suggests potential therapeutic applications in conditions such as arthritis and other inflammatory disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.